molecular formula C22H29N3O4S B2885485 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897612-01-0

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2885485
CAS RN: 897612-01-0
M. Wt: 431.55
InChI Key: HTEBVRCZXUCERC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is complex, contributing to its multifaceted nature. Unfortunately, specific details about its molecular structure were not found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide were not found, related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have shown moderate acetylcholinesterase inhibitory activities in vitro .

Scientific Research Applications

Antifungal and Antimicrobial Activity

Compounds structurally related to 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide have been evaluated for their antifungal and antimicrobial properties. A study by Laurent et al. (2010) synthesized a library of 4-(4-phenylpiperazine-1-yl)benzamidines, showing significant in vitro activity against Pneumocystis carinii. Similarly, Temiz-Arpaci et al. (2021) designed and synthesized benzoxazole derivatives with antimicrobial activities determined by the microdilution method, demonstrating promising activity against P. aeruginosa.

Enzyme Inhibition for Therapeutic Applications

Several studies have investigated the inhibition of specific enzymes, which could suggest therapeutic applications for similar compounds. Ulus et al. (2013) synthesized acridine sulfonamide compounds inhibiting cytosolic carbonic anhydrase isoforms, with high affinity for hCA II and VII. This suggests potential for treating conditions related to enzyme dysregulation. Abdoli et al. (2018) explored benzamide-4-sulfonamides as inhibitors of human carbonic anhydrase isoforms, demonstrating their effectiveness and suggesting a promising class of inhibitors for therapeutic use.

Anticancer Research

Compounds with structural similarities have been evaluated for their potential anticancer activities. Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against various human cancer cell lines, finding several compounds with potent cytotoxic activity. This research indicates the potential of structurally similar compounds for cancer treatment.

Enzymatic Metabolism Studies

Understanding the metabolic pathways of related compounds can provide insights into their pharmacokinetics and therapeutic potential. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the cytochrome P450 enzymes involved. This study aids in understanding how similar compounds might be metabolized in the body, impacting their development as therapeutic agents.

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18(2)29-21-10-8-19(9-11-21)22(26)23-12-17-30(27,28)25-15-13-24(14-16-25)20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEBVRCZXUCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

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